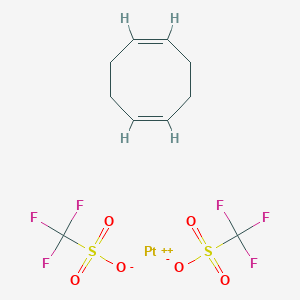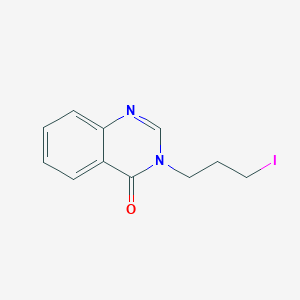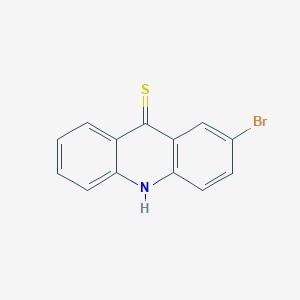
2-Bromoacridine-9(10H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoacridine-9(10H)-thione is a heterocyclic compound derived from acridine. Acridine derivatives are known for their broad range of applications in pharmaceuticals, materials science, and biological research. The unique structure of this compound, which includes a bromine atom and a thione group, makes it a compound of interest for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromoacridine with sulfur sources under specific conditions to form the thione derivative .
Industrial Production Methods: Industrial production of 2-Bromoacridine-9(10H)-thione may involve large-scale bromination and thionation processes, utilizing eco-friendly solvents and recyclable catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoacridine-9(10H)-thione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acridine derivatives .
Applications De Recherche Scientifique
2-Bromoacridine-9(10H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an intercalating agent in DNA, affecting biological processes.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, fluorescent materials, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Bromoacridine-9(10H)-thione involves its interaction with biological molecules. It can intercalate into DNA, disrupting the helical structure and affecting processes such as replication and transcription. This intercalation is facilitated by the planar structure of the acridine core and the presence of the bromine atom .
Comparaison Avec Des Composés Similaires
- 2-Bromoacridine-9(10H)-one
- 2-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene]
- Acriflavine and Proflavine
Comparison: 2-Bromoacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. While other acridine derivatives may also intercalate into DNA, the thione group in this compound provides additional sites for chemical modification and interaction with biological targets .
Propriétés
Numéro CAS |
10352-11-1 |
|---|---|
Formule moléculaire |
C13H8BrNS |
Poids moléculaire |
290.18 g/mol |
Nom IUPAC |
2-bromo-10H-acridine-9-thione |
InChI |
InChI=1S/C13H8BrNS/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) |
Clé InChI |
YGSIFJJGHQWJJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=S)C3=C(N2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B12923091.png)
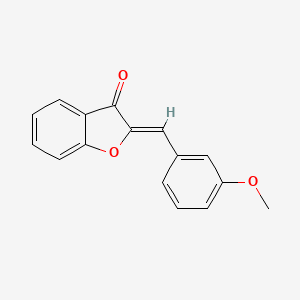
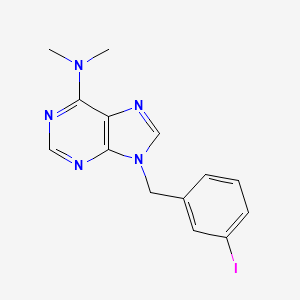
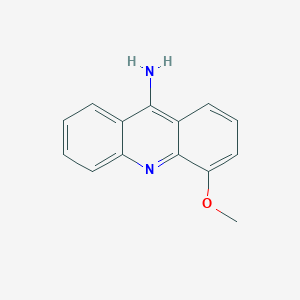
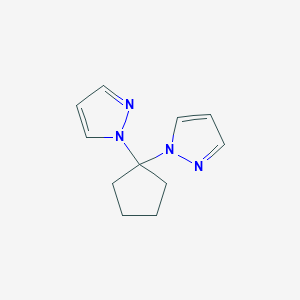
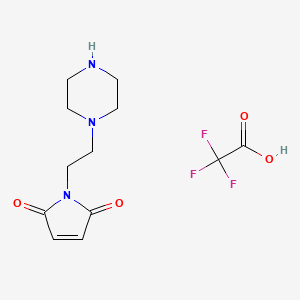

![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B12923126.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
